Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
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Overview
Description
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its biological activity and interactions with cellular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and their derivatives, such as:
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
- Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety
Uniqueness
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H12N6O3S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[[7-oxo-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H12N6O3S2/c1-22-10(21)7-24-13-17-11-16-8(5-9(20)19(11)18-13)6-23-12-14-3-2-4-15-12/h2-5H,6-7H2,1H3,(H,16,17,18) |
InChI Key |
KRWYSAXYGCESNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=NC(=CC(=O)N2N1)CSC3=NC=CC=N3 |
Origin of Product |
United States |
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